![molecular formula C12H16N2O2S2 B2688187 5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-33-7](/img/structure/B2688187.png)

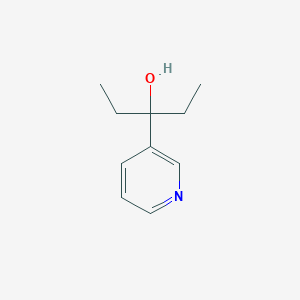

5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

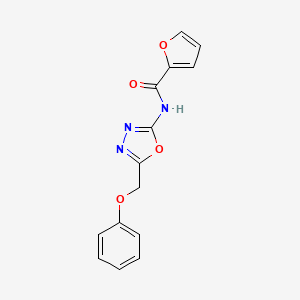

“5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is an organic compound that belongs to the class of dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds such as pyrido[2,3-d]pyrimidin-5-one derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, these compounds, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

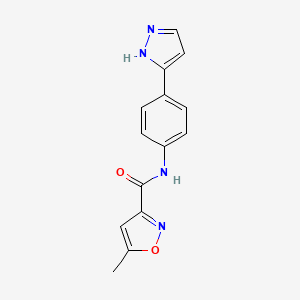

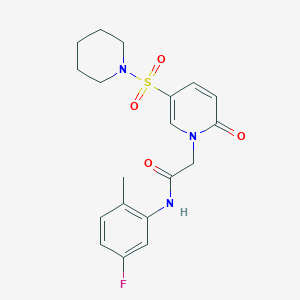

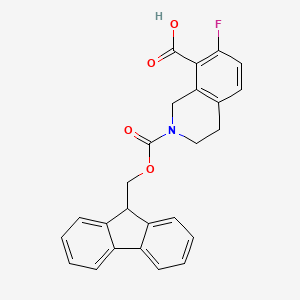

The synthesis of novel derivatives, including the subject compound, often involves complex reactions to introduce various substituents that can affect the molecule's properties and activities. Studies on similar compounds highlight the importance of the substituents at different positions on the pyrimidine ring, affecting the compound's interactions and conformations (Stolarczyk et al., 2018). These synthetic efforts are complemented by crystal structure analyses to understand the molecular conformation, which is crucial for predicting the compound's reactivity and interaction with biological targets.

Biological Activities

Research into the biological activities of thieno[2,3-d]pyrimidin derivatives has shown a range of potential applications. Some compounds in this class exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. The specific modifications on the pyrimidine ring, such as sulfanyl groups, have been explored for their effects on cytotoxicity, with variations in activity depending on the precise structural changes (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

Some derivatives have been evaluated for their antimicrobial properties, showing promise as novel antimicrobial agents. The structural diversity within this class of compounds allows for the exploration of a wide range of biological activities, potentially leading to the development of new therapeutic agents with specific antimicrobial actions (Tiwari et al., 2018).

Fluorescence Properties

The solid-state fluorescence properties of certain thieno[2,3-d]pyrimidine derivatives have been investigated, indicating potential applications in material science, such as the development of new fluorescent materials for sensing and imaging purposes (Yokota et al., 2012).

Environmental Degradation

Additionally, studies on the environmental degradation of related compounds, such as chlorimuron-ethyl, by microorganisms like Aspergillus niger, provide insights into the environmental fate and potential bioremediation approaches for these chemicals (Sharma et al., 2012).

Orientations Futures

Future research directions for “5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” and related compounds could involve further exploration of their therapeutic potential. Pyrido[2,3-d]pyrimidines, for example, have shown promise in the development of new therapies due to their biological potential .

Propriétés

IUPAC Name |

5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c1-4-8-7(2)18-10-9(8)11(15)14(5-6-16-3)12(17)13-10/h4-6H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAZKBLWOXJSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC2=C1C(=O)N(C(=S)N2)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2688109.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2688111.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2688115.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)

![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)